TRPM2 Antagonist Potency: 8-Phenyl-2′-deoxy-ADPR (IC50 = 3 μM) Outperforms Ribose Analogue 8-Ph-ADPR
In whole-cell patch-clamp experiments using HEK293 cells overexpressing human TRPM2, the dinucleotide derivative 8-phenyl-2′-deoxy-ADPR (compound 86) inhibited ADPR-induced currents with an IC50 of 3 μM, making it more potent than its ribose counterpart 8-Ph-ADPR (compound 5), which required higher concentrations for comparable inhibition [1]. The 2′-deoxy modification of the terminal ribose was critical; removal of this sugar altogether abolished antagonist activity [1].
| Evidence Dimension | TRPM2 antagonist potency (IC50 against ADPR-induced currents) |
|---|---|
| Target Compound Data | 8-phenyl-2′-deoxy-ADPR: IC50 = 3 μM |
| Comparator Or Baseline | 8-Ph-ADPR (ribose analogue): IC50 not precisely determined but less potent than 3 μM; 2′-deoxy-ADPR (no C8-phenyl): no antagonist activity |
| Quantified Difference | 8-phenyl-2′-deoxy-ADPR is explicitly more potent than 8-Ph-ADPR; removal of the 2′-deoxy modification abolishes activity entirely |
| Conditions | Whole-cell patch-clamp; HEK293 cells overexpressing human TRPM2; ADPR as agonist; extracellular application; 60 s measurement |
Why This Matters
For researchers developing TRPM2 antagonists, the 2′-deoxy-8-phenyl nucleoside provides a critical potency advantage over the ribose analogue, enabling lower dosing and potentially reduced off-target effects in cellular models of calcium signalling and neutrophil chemotaxis.
- [1] Moreau, C., et al. Structure–Activity Relationship of Adenosine 5′-Diphosphoribose at the Transient Receptor Potential Melastatin 2 (TRPM2) Channel: Rational Design of Antagonists. J. Med. Chem. 2013, 56, 10079–10102. DOI: 10.1021/jm401497a. View Source
